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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)prop-2-enamide

Cat. No.: B074821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a

cornerstone of oncological research. Among the diverse scaffolds explored, N-pyridinyl

acetamide derivatives have emerged as a promising class of compounds exhibiting significant

cytotoxic activity against various cancer cell lines. This guide provides a comprehensive

comparison of the cytotoxic performance of novel N-pyridinyl acetamide derivatives, supported

by experimental data and detailed methodologies, to aid in the evaluation and advancement of

these potential therapeutic agents.

Comparative Cytotoxic Activity
The cytotoxic effects of novel N-pyridinyl acetamide derivatives have been evaluated against

multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key

measure of a compound's potency, has been determined through rigorous in vitro assays. The

following tables summarize the cytotoxic activity of a series of N-pyridinyl-2-(6-

phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives and compare their performance against

established anticancer drugs.

Table 1: Cytotoxic Activity (IC50, µM) of Novel N-Pyridinyl Acetamide Derivatives[1][2]
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Compound R1 R2
HepG2 (Liver
Cancer)

MDA-MB-231
(Breast
Cancer)

5a H Morpholino 74.2 ± 6.3 27.1 ± 2.5

5b H Methoxy >100 >100

5c H Fluoro 65.3 ± 5.8 25.4 ± 2.1

5d H Chloro 50.1 ± 4.7 20.3 ± 1.9

5e H
N,N-

dimethylamino
80.5 ± 7.1 35.6 ± 3.1

5f 4-methoxy Morpholino 55.2 ± 5.1 21.8 ± 2.0

5g 4-chloro Morpholino 30.7 ± 2.9 12.5 ± 1.1

5h 4-methoxy
4-

methylpiperazino
42.1 ± 3.8 18.9 ± 1.7

5i 4-chloro
4-

methylpiperazino
22.5 ± 2.1 8.7 ± 0.8

5j 4-chloro

4-(4-

methoxybenzyl)p

iperazino

28.2 ± 2.6 >100

5k 4-chloro

4-(2-

methoxyethyl)pip

erazino

15.8 ± 1.4 6.0 ± 0.5

5l 4-chloro

4-(4-

methoxybenzyl)p

iperazin-1-yl

22.6 ± 2.1 1.4 ± 0.1

5m 4-chloro

4-(2-

hydroxyethyl)pip

erazino

18.3 ± 1.7 7.2 ± 0.6
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5n 4-chloro

4-(2-

pyridyl)piperazin

o

25.1 ± 2.3 9.8 ± 0.9

5o 4-chloro

4-(2-

pyrimidyl)piperaz

ino

20.4 ± 1.9 8.1 ± 0.7

5p 4-chloro Amino 45.6 ± 4.2 15.3 ± 1.4

Data presented as mean ± standard deviation from three independent experiments.

Table 2: Comparative Cytotoxic Activity (IC50, µM) with Standard Anticancer Agents

Compound/
Drug

HepG2
(Liver
Cancer)

MDA-MB-
231 (Breast
Cancer)

HCT-116
(Colon
Cancer)

A549 (Lung
Cancer)

HeLa
(Cervical
Cancer)

Compound 5l
22.6 ± 2.1[1]

[2]
1.4 ± 0.1[1][2] - - -

Sorafenib 10.5 ± 1.1[1] 5.2 ± 0.4[1][2] - - -

Doxorubicin
12.2 ± 1.89[3]

[4]
- - >20[3][4]

2.92 ± 0.57[3]

[4]

Cisplatin
~10-30

(varies)[5]
- - ~26[6]

~5-20 (varies)

[5]

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to

different experimental conditions.[5]

Experimental Protocols
General Synthesis of N-Pyridinyl Acetamide Derivatives
A general synthetic route for the preparation of N-pyridinyl acetamide derivatives involves the

condensation of a substituted 2-chloroacetamide with an appropriate aminopyridine. The initial

2-chloro-N-(pyridin-3-yl)acetamide can be synthesized by reacting 3-aminopyridine with
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chloroacetyl chloride in a suitable solvent. Further modifications can be achieved by

nucleophilic substitution of the chlorine atom with various amines or other nucleophiles.

Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay

measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells,

which forms a purple formazan product.

Procedure:

Cell Seeding: Human cancer cell lines (e.g., HepG2, MDA-MB-231) are seeded in 96-well

plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell

attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and the reference drug (e.g., Sorafenib) for 48 hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added

to each well, and the plates are incubated for an additional 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow
The cytotoxic effects of N-pyridinyl acetamide derivatives are often attributed to their ability to

interfere with critical signaling pathways involved in cancer cell proliferation and survival. One

of the key targets for this class of compounds is the Vascular Endothelial Growth Factor
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Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can disrupt

tumor blood supply, leading to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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